

# pKa value comparison between 2-Methyl-4-nitrobenzoic acid and benzoic acid

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## Compound of Interest

Compound Name: 2-Methyl-4-nitrobenzoic acid

Cat. No.: B129869

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## An Objective Comparison of the Acidity of **2-Methyl-4-nitrobenzoic Acid** and Benzoic Acid

For researchers and professionals in drug development and chemical sciences, a precise understanding of a molecule's acidity, quantified by its pKa value, is fundamental. The pKa influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties, making it a critical parameter in research and pharmaceutical formulation. This guide provides a detailed comparison of the pKa values of **2-Methyl-4-nitrobenzoic acid** and benzoic acid, supported by experimental data and protocols.

## pKa Value Comparison

The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion) after donating a proton. Substituents on the benzene ring can significantly influence this stability through inductive and resonance effects, thereby altering the pKa value. A lower pKa value indicates a stronger acid.

## Data Summary

Compound	Structure	pKa Value (at 25°C)
Benzoic Acid	C <sub>6</sub> H <sub>5</sub> COOH	4.20[1][2]
2-Methyl-4-nitrobenzoic acid	C <sub>8</sub> H <sub>7</sub> NO <sub>4</sub>	1.86[3]

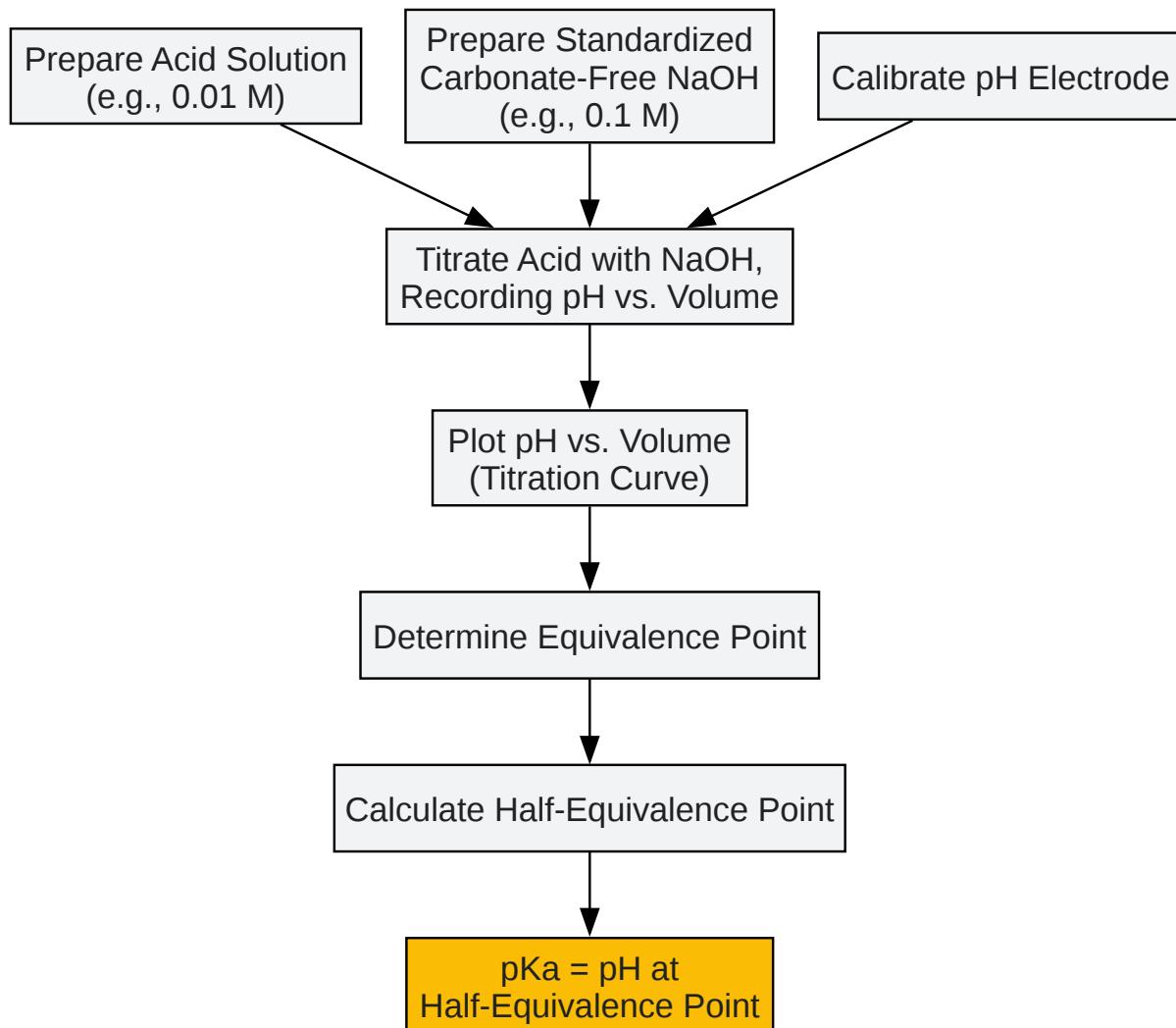
As the data indicates, **2-Methyl-4-nitrobenzoic acid** is a significantly stronger acid than benzoic acid. This difference is attributable to the electronic effects of the methyl (-CH<sub>3</sub>) and nitro (-NO<sub>2</sub>) groups attached to the benzene ring.

## Influence of Substituents on Acidity

The acidity of substituted benzoic acids is a classic example of structure-activity relationships in organic chemistry.

- Benzoic Acid: Serves as the reference compound with a pKa of 4.20.[1][2]
- **2-Methyl-4-nitrobenzoic acid**: This molecule has two substituents:
  - Nitro Group (-NO<sub>2</sub>): Positioned at the para-position (4), the nitro group is a strong electron-withdrawing group (EWG) through both inductive and resonance effects.[4][5] It delocalizes the negative charge of the carboxylate anion, stabilizing it. This stabilization of the conjugate base facilitates the release of the proton, thus increasing the acidity and lowering the pKa.[4][5]
  - Methyl Group (-CH<sub>3</sub>): Located at the ortho-position (2), the methyl group is generally considered a weak electron-donating group (EDG) through an inductive effect. Electron-donating groups tend to destabilize the carboxylate anion, which would decrease acidity (increase pKa). However, in this case, the powerful electron-withdrawing effect of the nitro group overwhelmingly dominates, leading to a net increase in acidity.

The substantial decrease in the pKa value from 4.20 for benzoic acid to 1.86 for **2-Methyl-4-nitrobenzoic acid** demonstrates the potent acid-strengthening effect of the nitro group.[3]



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